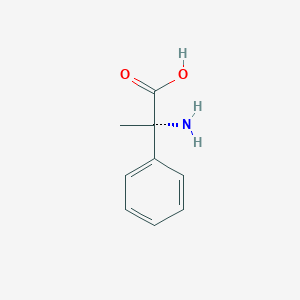

(2S)-2-amino-2-phenylpropanoic acid

説明

(2S)-2-amino-2-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s common for amino acids and their derivatives to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Generally, amino acids and their derivatives can act as substrates for enzymatic reactions, modulators of receptor activity, or precursors for the synthesis of important biomolecules .

Biochemical Pathways

Amino acids are involved in a variety of biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy production .

Pharmacokinetics

Amino acids are generally well-absorbed in the gut, widely distributed in the body, metabolized in various tissues, and excreted in urine .

Result of Action

Amino acids and their derivatives can influence numerous cellular processes, including protein synthesis, cell signaling, and metabolic regulation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of amino acids .

生物活性

(2S)-2-amino-2-phenylpropanoic acid, commonly known as L-phenylalanine , is an essential amino acid that plays a critical role in various biological processes. This article explores its biological activity, therapeutic applications, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 165.19 g/mol

- IUPAC Name : (2S)-2-amino-3-phenylpropanoic acid

- Synonyms : L-phenylalanine, L-Phe

Biological Functions

L-phenylalanine is involved in several key biological activities:

- Protein Synthesis : As an amino acid, it is a building block for proteins, contributing to cellular structure and function.

- Precursor for Neurotransmitters : It serves as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation and cognitive functions.

- Metabolic Role : L-phenylalanine is metabolized to tyrosine, which is further converted into important neurotransmitters and hormones.

Therapeutic Applications

L-phenylalanine has been studied for its potential therapeutic effects in various conditions:

1. Antidepressant Effects

Research indicates that L-phenylalanine may help alleviate symptoms of depression by increasing levels of dopamine and norepinephrine in the brain. A study demonstrated that supplementation could improve mood in individuals with depressive disorders .

2. Pain Management

L-phenylalanine has shown promise in managing pain, particularly in conditions like fibromyalgia. It may enhance the efficacy of analgesics by modulating pain perception pathways .

3. Cognitive Enhancement

Some studies suggest that L-phenylalanine supplementation can improve cognitive performance and memory, particularly under stress conditions .

The biological activity of L-phenylalanine can be attributed to several mechanisms:

- Neurotransmitter Modulation : By increasing the availability of dopamine and norepinephrine, L-phenylalanine influences mood and cognitive functions.

- Pain Pathway Interaction : It may interact with pain pathways in the central nervous system, potentially altering pain perception .

Table 1: Summary of Biological Activities and Therapeutic Effects

Case Studies

-

Case Study on Depression :

A randomized controlled trial involving adults with major depressive disorder found that those receiving L-phenylalanine supplementation reported significant improvements in mood compared to the placebo group . -

Fibromyalgia Pain Relief :

In a cohort study of fibromyalgia patients, those supplemented with L-phenylalanine experienced reduced pain levels and improved quality of life metrics over a 12-week period .

科学的研究の応用

Pharmaceutical Applications

Building Block in Drug Development

(2S)-2-amino-2-phenylpropanoic acid is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable in designing drugs that target neurological disorders. For instance, it has been incorporated into the synthesis of compounds that act as neurotransmitter precursors, influencing mood and cognitive functions .

Case Study: Cognitive Enhancement

A double-blind placebo-controlled trial investigated the effects of phenylalanine supplementation on cognitive function in elderly participants. Results indicated that those receiving phenylalanine showed improved memory recall and attention compared to the placebo group, highlighting its potential in cognitive health interventions .

Biochemical Research

Role in Protein Synthesis

this compound is integral to protein synthesis, serving as a precursor for various peptides and proteins. Research into amino acid metabolism often involves this compound to better understand cellular processes and metabolic pathways .

Antimicrobial Activity

Phenylalanine derivatives have demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Food Industry

Nutritional Supplementation

In the food industry, this compound can be explored for its potential as a flavor enhancer and nutritional supplement. Its role in enhancing protein content makes it attractive for functional foods aimed at improving dietary intake of essential amino acids .

Cosmetic Formulations

Skin Care Products

The compound's moisturizing and anti-aging properties make it appealing to cosmetic manufacturers. It can be incorporated into skincare formulations to enhance product efficacy, particularly in anti-aging creams due to its ability to influence protein structure and function within the skin .

Material Science

Incorporation into Polymers

this compound can also be utilized in material science, where it is incorporated into polymers or coatings to enhance material properties such as flexibility and durability. This application is valuable for manufacturers seeking innovative materials with improved performance characteristics .

Research Findings Summary

| Application Area | Key Insights |

|---|---|

| Pharmaceutical | Used as a building block for drugs targeting neurological disorders |

| Biochemical Research | Integral to protein synthesis; shows antimicrobial activity |

| Food Industry | Potential as a flavor enhancer and nutritional supplement |

| Cosmetic Formulations | Beneficial properties for moisturizing and anti-aging products |

| Material Science | Enhances properties of polymers and coatings |

特性

IUPAC Name |

(2S)-2-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335235 | |

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13398-26-0 | |

| Record name | 2-Phenyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。